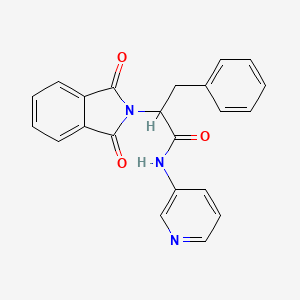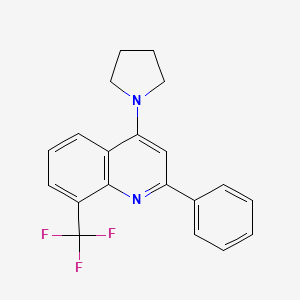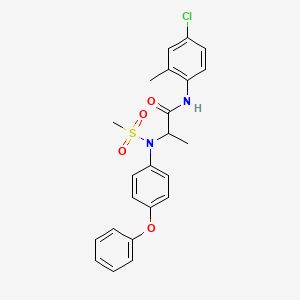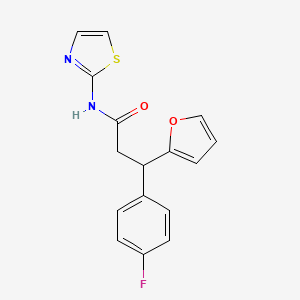
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-3-pyridinylpropanamide
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-3-pyridinylpropanamide, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It belongs to a class of drugs known as lipoate analogs and has shown promising results in the treatment of various types of cancer.
Mecanismo De Acción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-3-pyridinylpropanamide acts as a mitochondrial enzyme inhibitor, disrupting energy metabolism in cancer cells. It specifically targets the pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase enzymes, which are essential for the production of ATP in cancer cells. By inhibiting these enzymes, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-3-pyridinylpropanamide disrupts the energy production process, leading to cell death.
Biochemical and physiological effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-3-pyridinylpropanamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It also inhibits the growth and proliferation of cancer cells, and reduces the formation of new blood vessels that supply nutrients to cancer cells. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-3-pyridinylpropanamide has been shown to have minimal toxicity to normal cells, making it a promising anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-3-pyridinylpropanamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. It has also been shown to be effective against a wide range of cancer types. However, one of the limitations of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-3-pyridinylpropanamide is its low solubility, which can make it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing.
Direcciones Futuras
There are several future directions for the research and development of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-3-pyridinylpropanamide. One area of focus is the optimization of its formulation to improve its solubility and half-life. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-3-pyridinylpropanamide. Additionally, combination therapies involving 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-3-pyridinylpropanamide and other anticancer agents are being explored to improve its efficacy. Finally, clinical trials are ongoing to evaluate the safety and efficacy of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-3-pyridinylpropanamide in humans.
Conclusion:
In conclusion, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-3-pyridinylpropanamide is a promising anticancer agent that has shown efficacy against a wide range of cancer types. Its mechanism of action involves the inhibition of mitochondrial enzymes involved in energy metabolism, leading to cell death. While there are limitations to its use, ongoing research and development are focused on optimizing its formulation and identifying biomarkers to improve its efficacy. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-3-pyridinylpropanamide has the potential to be a valuable addition to the current arsenal of anticancer agents.
Aplicaciones Científicas De Investigación
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-3-pyridinylpropanamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of mitochondrial enzymes pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are involved in energy metabolism in cancer cells. This leads to the disruption of energy production and ultimately, cell death. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-3-pyridinylpropanamide has been tested in vitro and in vivo for its efficacy against various types of cancer, including pancreatic, prostate, breast, and lung cancer.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20(24-16-9-6-12-23-14-16)19(13-15-7-2-1-3-8-15)25-21(27)17-10-4-5-11-18(17)22(25)28/h1-12,14,19H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIGNCHXZOJKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CN=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-pyridin-3-ylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-fluorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4018684.png)
![4,4'-{[5-(3-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018688.png)
![4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4018690.png)
![4,7,7-trimethyl-N-(3-methyl-2-pyridinyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4018702.png)




![N-(2-furylmethyl)-2-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4018732.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B4018740.png)
![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4018748.png)
![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4018755.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4018761.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4018770.png)